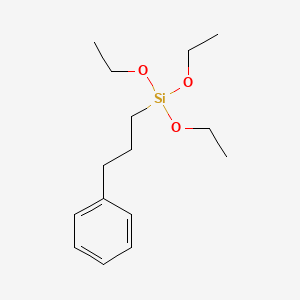

Triethoxy(3-phenylpropyl)silane

Description

Triethoxy(3-phenylpropyl)silane is an organosilane compound characterized by a triethoxy silane group bonded to a 3-phenylpropyl chain. The phenylpropyl substituent introduces aromaticity and hydrophobic properties, making it distinct from silanes with alkyl, amino, or sulfur-based functional groups. This compound is primarily utilized in applications requiring interfacial adhesion, hydrophobicity, or π-π interactions, such as coatings, composites, and sensor technologies.

Properties

IUPAC Name |

triethoxy(3-phenylpropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O3Si/c1-4-16-19(17-5-2,18-6-3)14-10-13-15-11-8-7-9-12-15/h7-9,11-12H,4-6,10,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVOOORFDZIMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC1=CC=CC=C1)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20535622 | |

| Record name | Triethoxy(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92992-68-2 | |

| Record name | Triethoxy(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20535622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(3-phenylpropyl)silane typically involves the hydrosilylation reaction, where a hydrosilane reacts with an olefin in the presence of a catalyst. A common method includes the reaction of triethoxysilane with 3-phenylpropene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, typically at room temperature, and results in the formation of Triethoxy(3-phenylpropyl)silane.

Industrial Production Methods: In industrial settings, the production of Triethoxy(3-phenylpropyl)silane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Triethoxy(3-phenylpropyl)silane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, the ethoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.

Oxidation: The phenyl group can undergo oxidation reactions, leading to the formation of phenolic compounds.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acid/base solutions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: Silanols and siloxanes.

Oxidation: Phenolic derivatives.

Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

Triethoxy(3-phenylpropyl)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.

Biology: Employed in the modification of surfaces for biomolecule immobilization, enhancing the performance of biosensors and diagnostic devices.

Medicine: Utilized in drug delivery systems due to its ability to form stable bonds with various drug molecules, improving their stability and bioavailability.

Industry: Applied in the production of coatings, adhesives, and sealants, where it enhances adhesion and durability.

Mechanism of Action

The mechanism of action of Triethoxy(3-phenylpropyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which can further condense to form siloxane bonds. This process results in the formation of a stable, cross-linked network that enhances the mechanical and chemical properties of the material. The phenylpropyl group provides additional hydrophobicity and flexibility, making the compound suitable for various applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and functional groups of comparable silanes:

*AEAPTMS: N-2-aminoethyl-3-aminopropyl trimethoxy silane

Cement Dispersion and Steric Hindrance

- AEAPTMS outperformed TEOS and APTES in cement paste dispersion due to its longer side chain and secondary amine group, providing superior steric hindrance .

Hydrophobic Coatings

- C8 (octyl) and C16 (hexadecyl) silanes demonstrated increasing hydrophobicity with alkyl chain length .

- F3 (trifluoropropyl) exhibited exceptional hydrophobicity and chemical resistance due to fluorine’s electronegativity .

- Triethoxy(3-phenylpropyl)silane : The phenyl group may provide intermediate hydrophobicity between alkyl and fluorinated silanes, with added benefits of aromatic interactions.

Sensor Technologies

- m-APhS and other aromatic silanes enabled supersensitive explosive detection via π-π stacking .

- Triethoxy(3-phenylpropyl)silane : Its phenylpropyl group could similarly enhance sensor selectivity for aromatic targets.

Rubber Vulcanization

- Si-69 and Si-264 improved silica-rubber compatibility through sulfur-mediated crosslinking, enhancing mechanical properties .

- Triethoxy(3-phenylpropyl)silane : Lacking reactive sulfur groups, it is less likely to excel in vulcanization but may aid in filler dispersion.

Adsorption and Extraction

- (3-Aminopropyl)triethoxysilane achieved 90% efficiency in hydroxy-PAH extraction due to polar amino-group interactions .

- Triethoxy(3-phenylpropyl)silane: The non-polar phenylpropyl group would favor adsorption of hydrophobic contaminants but may underperform for polar analytes.

Key Research Findings

Steric Effects: Amino-functionalized silanes (e.g., AEAPTMS) excel in steric hindrance, while phenylpropyl groups may offer moderate bulkiness .

Hydrophobicity Hierarchy : Fluorinated > Long alkyl (C16/C8) > Aromatic (phenylpropyl) > Short alkyl (C2) .

Reactivity : Chloropropyl silanes are preferred for further functionalization, whereas phenylpropyl silanes are more stable .

Sensing : Aromatic silanes (e.g., m-APhS) leverage π-π interactions, a trait shared by phenylpropyl derivatives .

Biological Activity

Triethoxy(3-phenylpropyl)silane (TEPS) is an organosilicon compound with significant potential in various biological applications. Its unique structure, characterized by ethoxy groups and a phenylpropyl moiety, contributes to its reactivity and functionality in biological systems. This article reviews the biological activity of TEPS, including its mechanisms of action, applications in biomedical fields, and relevant research findings.

- Chemical Formula : C15H22O3Si

- Molecular Weight : 278.42 g/mol

- Appearance : Colorless liquid

- Solubility : Soluble in organic solvents like ethanol and ether

TEPS undergoes hydrolysis in the presence of water, forming silanol groups that can further condense into siloxanes, creating stable cross-linked networks that enhance material properties.

The biological activity of TEPS is primarily attributed to its ability to form strong covalent bonds with both organic and inorganic substrates. The hydrolysis of ethoxy groups leads to the formation of silanol groups, which can condense to form siloxane bonds. This process results in a stable network that enhances adhesion and durability in various applications.

Major Products Formed:

- Hydrolysis : Produces silanols and siloxanes.

- Oxidation : Yields phenolic derivatives.

- Substitution : Leads to functionalized silanes with diverse organic groups.

Applications in Biological Research

TEPS has been employed in several areas of biological research, including:

- Surface Modification : Enhances biomolecule immobilization on surfaces, improving the performance of biosensors and diagnostic devices.

- Drug Delivery Systems : Its ability to form stable bonds with drug molecules increases their stability and bioavailability, making it a candidate for advanced drug delivery applications.

- Biomedical Engineering : Used in the development of coatings for medical devices, where it enhances biocompatibility and reduces protein adsorption .

Case Studies and Research Findings

-

Biosensor Development :

- A study demonstrated that TEPS-modified surfaces significantly improved the sensitivity of biosensors used for glucose detection. The covalent bonding facilitated the immobilization of glucose oxidase, leading to enhanced enzyme activity and stability.

- Drug Delivery Applications :

- Coatings for Medical Devices :

Comparative Analysis with Related Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Triethoxy(3-phenylpropyl)silane | C15H22O3Si | Enhanced adhesion; used in drug delivery systems |

| (3-Phenylpropyl)trimethoxysilane | C12H18O3Si | Versatile coupling agent; high reactivity |

| Trimethoxysilane | C4H12O3Si | Simple silane; widely used as a precursor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.